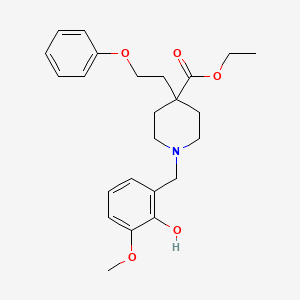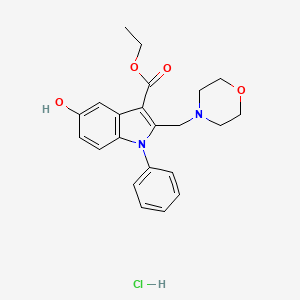![molecular formula C17H20ClNO B4981248 (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4981248.png)
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as CZC-13788, is a chemical compound that has been synthesized for research purposes. It belongs to the class of phenethylamines and is structurally related to other psychoactive compounds such as amphetamines and phenylpiperazines. CZC-13788 has been studied for its potential use as a therapeutic agent in various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to increase dopamine and serotonin release in certain brain regions, and it may also act as a dopamine and serotonin reuptake inhibitor. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia, which are characteristic effects of dopamine and serotonin agonists. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been shown to reduce immobility in the forced swim test, which is a measure of antidepressant-like activity. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have neuroprotective effects in animal models of Parkinson's disease, as it can reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is that it has been shown to have high affinity for dopamine and serotonin receptors, which are important targets for many neurological and psychiatric disorders. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have neuroprotective effects, which may make it useful for studying neurodegenerative diseases such as Parkinson's disease. However, one limitation of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research on (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is its potential use in the treatment of depression and anxiety. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have antidepressant-like effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these disorders. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to determine its potential as a therapeutic agent for addiction. Finally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may have potential as a neuroprotective agent in other neurodegenerative diseases besides Parkinson's disease, such as Alzheimer's disease and Huntington's disease. Further research is needed to determine its potential in these areas.
Méthodes De Synthèse
The synthesis of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylacetonitrile to form 3-chlorobenzyl 4-methoxyphenylacetamide. This intermediate is then reduced with lithium aluminum hydride to produce (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. The synthesis of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been optimized to improve yield and purity, and various analytical techniques such as NMR spectroscopy and HPLC have been used to confirm its identity and purity.
Applications De Recherche Scientifique
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential use as a therapeutic agent in various neurological and psychiatric disorders. It has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential use in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(10-14-6-8-17(20-2)9-7-14)19-12-15-4-3-5-16(18)11-15/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQDVZWARAUCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4981168.png)
![[1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4981177.png)
![4-chloro-2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4981182.png)



![5-{3-chloro-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4981212.png)
![4-[3-(cycloheptylamino)butyl]phenol](/img/structure/B4981216.png)
![{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4981223.png)
![4-(1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B4981236.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4981252.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4981254.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B4981267.png)
